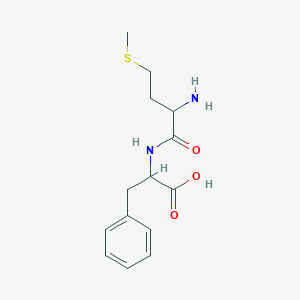

Methionylphenylalanine

説明

Structure

3D Structure

特性

CAS番号 |

14492-14-9 |

|---|---|

分子式 |

C14H20N2O3S |

分子量 |

296.39 g/mol |

IUPAC名 |

2-[(2-amino-4-methylsulfanylbutanoyl)amino]-3-phenylpropanoic acid |

InChI |

InChI=1S/C14H20N2O3S/c1-20-8-7-11(15)13(17)16-12(14(18)19)9-10-5-3-2-4-6-10/h2-6,11-12H,7-9,15H2,1H3,(H,16,17)(H,18,19) |

InChIキー |

HGCNKOLVKRAVHD-UHFFFAOYSA-N |

異性体SMILES |

CSCC[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)[O-])[NH3+] |

正規SMILES |

CSCCC(C(=O)NC(CC1=CC=CC=C1)C(=O)O)N |

他のCAS番号 |

14492-14-9 |

物理的記述 |

Solid |

同義語 |

Met-Phe methionylphenylalanine |

製品の起源 |

United States |

Foundational & Exploratory

Crystal Structure Analysis of Methionylphenylalanine (Met-Phe): A Technical Guide

Topic: Crystal Structure Analysis of Methionylphenylalanine (Met-Phe) Audience: Researchers, Scientists, and Drug Development Professionals Format: In-depth Technical Guide

Executive Summary

Methionylphenylalanine (Met-Phe) is a hydrophobic dipeptide capable of hierarchical self-assembly into supramolecular nanostructures, including nanotubes, fibrils, and hydrogels. While structurally analogous to the widely studied diphenylalanine (Phe-Phe), the introduction of the methionine thioether side chain alters the packing geometry, solubility profile, and functional potential of the assembly.

This guide provides a rigorous technical framework for the structural analysis of Met-Phe, moving from crystallization protocols to X-ray diffraction (XRD) interpretation and molecular packing models. It is designed for researchers utilizing Met-Phe as a building block for drug delivery vectors, bio-piezoelectric materials, or amyloid mimetics.

Chemical & Structural Fundamentals

The Building Block

Met-Phe (L-Methionyl-L-Phenylalanine) consists of a flexible, hydrophobic methionine residue coupled to an aromatic phenylalanine.

-

Formula: C₁₄H₂₀N₂O₃S

-

MW: 296.39 g/mol

-

Key Interaction Motifs:

-

-

-

Hydrogen Bonding: Directional amide backbone interactions (N-H···O=C).

-

Sulfur Interactions: The Met sulfur atom adds polarizability and potential for weak S···

interactions, distinct from the purely aromatic Phe-Phe system.

-

-

Comparative Structural Metrics

Unlike Phe-Phe, which readily crystallizes into hexagonal nanotubes (Space Group

| Feature | Diphenylalanine (Phe-Phe) | Methionylphenylalanine (Met-Phe) |

| Dominant Morphology | Rigid Nanotubes | Flake-like crystals, Twisted Fibrils |

| Crystal System | Hexagonal ( | Monoclinic / Orthorhombic (Polymorphic) |

| Assembly Driver | Aromatic Zipper ( | Amphiphilic Packing + S-interaction |

| Hydrophobicity | High | Moderate (Met is less hydrophobic than Phe) |

| Typical d-spacing | ~13 Å (Inter-sheet), 4.8 Å ( | ~14-15 Å (Inter-sheet), 4.7-4.8 Å ( |

Experimental Protocols: Crystallization & Assembly

To obtain high-quality structural data, one must control the kinetics of self-assembly. The following protocols are validated for dipeptide crystallization.

Protocol A: Solvent-Switching (Nanostructure Formation)

This method is preferred for generating self-assembled fibrils/tubes for Powder XRD (PXRD) or Cryo-TEM analysis.

-

Dissolution: Dissolve lyophilized Met-Phe in 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) at a concentration of 100 mg/mL. Rationale: HFIP disrupts pre-existing aggregates, ensuring monomeric starting states.

-

Dilution: Aliquot the stock solution into ultrapure water to a final concentration of 1–5 mg/mL.

-

Aging: Allow the solution to stand undisturbed at 20°C for 24–48 hours.

-

Observation: Opacity indicates assembly. Harvest via centrifugation (10,000 rpm, 10 min) for XRD.

Protocol B: Vapor Diffusion (Single Crystal Growth)

Attempt this for obtaining crystals suitable for Single Crystal XRD (SC-XRD).

-

Reservoir: Prepare 500 µL of 20% (v/v) Ethanol/Water in the well.

-

Drop: Mix 1 µL of Met-Phe (10 mg/mL in water/methanol 50:50) with 1 µL of reservoir solution.

-

Seal: Seal with grease and a cover slide. Incubate at 18°C.

-

Outcome: Look for needle-like or plate-like crystals after 3–7 days.

Visualization of Workflow

Caption: Workflow distinguishing between rapid assembly for nanostructures and slow growth for crystallography.

Structural Analysis & Data Interpretation[1]

Powder X-Ray Diffraction (PXRD)

For self-assembled Met-Phe materials, PXRD is the primary validation tool. The diffraction pattern reveals the supramolecular packing.[1]

-

Low Angle Region (2

= 5°–10°):-

Look for a sharp peak corresponding to a d-spacing of 13–15 Å .

-

Interpretation: This represents the inter-sheet distance (the space between stacked

-sheets), dictated by the length of the side chains (Met + Phe) and trapped water molecules.

-

-

Wide Angle Region (2

= 18°–25°):-

Look for a reflection at ~4.7–4.8 Å .

-

Interpretation: This is the signature meridional reflection of the

-sheet structure, representing the distance between adjacent peptide backbones within a single sheet (hydrogen bonding axis).

-

-

Pi-Stacking Region:

-

A broad or sharp peak at ~3.7–3.8 Å indicates

-

-

Molecular Packing Model

The structural stability of Met-Phe relies on a "zipper" mechanism.

-

Backbone: Forms an antiparallel

-sheet network held together by intermolecular hydrogen bonds. -

Side Chains: The hydrophobic Phe and Met residues segregate away from the water interface, creating a dry "zipper" interior.

-

Chirality: The L-L stereochemistry induces a twist in the

-sheets, leading to the formation of helical ribbons or nanotubes rather than flat infinite sheets.

Structural Hierarchy Diagram

Caption: Hierarchical assembly from monomer to supramolecular nanotube driven by non-covalent forces.

Applications & Implications in Drug Development

Understanding the crystal structure of Met-Phe is critical for two main applications:

-

Drug Delivery Vectors:

-

Met-Phe assemblies can encapsulate hydrophobic drugs within their core or between sheets.

-

Structural Insight: The expansion of the low-angle d-spacing (e.g., from 14 Å to 22 Å) in PXRD confirms successful drug intercalation (co-assembly).

-

-

Amyloid Inhibition Models:

-

Met-Phe serves as a model for the hydrophobic core of amyloid-beta.

-

Structural Insight: Disrupting the 4.8 Å reflection via small molecule inhibitors acts as a screen for potential Alzheimer's therapeutics.

-

References

-

Görbitz, C. H. (2006). "The structure of nanotubes formed by diphenylalanine, the core recognition motif of Alzheimer's β-amyloid polypeptide."[2][3] Chemical Communications.[3] Link

-

Gazit, E. (2007). "Self-assembled peptide nanostructures: the design of molecular building blocks and their technological utilization." Chemical Society Reviews. Link

-

Adler-Abramovich, L. et al. (2009). "Self-assembled arrays of peptide nanotubes by vapour deposition." Nature Nanotechnology. Link

-

PubChem. "L-methionyl-L-phenylalanine (Compound)." National Library of Medicine. Link

-

Singh, V. et al. (2011). "Peptide-based nanotubes and their applications in bionanotechnology." Nanoscale. Link

Sources

Methionylphenylalanine (Met-Phe): Metabolic Transducer and Immunological Checkpoint

The following is an in-depth technical guide on the biological role of Methionylphenylalanine (Met-Phe) in peptide signaling.

Technical Whitepaper & Experimental Guide [1]

Executive Summary

Methionylphenylalanine (Met-Phe) is a bioactive dipeptide that serves as a critical node in two distinct biological signaling paradigms: nutrient sensing and innate immunity .[1] Its biological role is defined by a "structural switch"—the presence or absence of an N-terminal formyl group.

In its native, unformylated state (Met-Phe ), it acts as a metabolic substrate and antioxidant, signaling nutrient availability via the PEPT1-mTORC1 axis .[1] In its formylated state (fMet-Phe ), it mimics bacterial byproducts, acting as a Pathogen-Associated Molecular Pattern (PAMP) that activates Formyl Peptide Receptors (FPRs) to drive chemotaxis.[1] This guide dissects these opposing roles, providing researchers with the mechanistic grounding and protocols to utilize Met-Phe as a probe for transporter kinetics and immunological selectivity.

Part 1: Physicochemical Identity & Structural Biology[1][2]

Met-Phe is a zwitterionic dipeptide (at physiological pH) combining the sulfur-containing thioether of Methionine (Met) with the aromatic benzyl side chain of Phenylalanine (Phe).[1]

Structural Properties[3]

-

Sequence: L-Methionyl-L-Phenylalanine[1]

-

Molecular Weight: ~296.4 g/mol [1]

-

Hydrophobicity: Moderate to High. The Phe residue drives hydrophobic interaction, while the Met residue provides redox activity.

-

Redox Potential: The thioether group in Met is susceptible to oxidation (forming Met-sulfoxide), granting the dipeptide intrinsic antioxidant capacity (ROS scavenging).[1]

The "Formyl Switch"

The biological activity of Met-Phe is binary, determined by N-terminal modification:

-

H-Met-Phe-OH (Native): Recognized by peptide transporters (PEPT1/2).[1] Signals "Nutrient/Self".

-

f-Met-Phe-OH (Formylated): Recognized by G-Protein Coupled Receptors (FPR1).[1] Signals "Bacteria/Danger".

Part 2: The Immunological Paradigm (The fMet Connection)

While fMet-Leu-Phe (fMLP) is the prototype chemotactic peptide, fMet-Phe is a biologically relevant analog used to map the ligand specificity of the Formyl Peptide Receptor 1 (FPR1).[1]

Mechanism of Action: FPR1 Activation

The N-formyl group is essential for high-affinity binding to FPR1. The receptor binding pocket contains specific hydrogen bond donors that anchor the formyl oxygen.

-

fMet-Phe: Acts as a partial agonist or weak agonist compared to fMLP.[1] It induces neutrophil chemotaxis and superoxide generation but requires higher concentrations (

to -

Met-Phe (Unformylated): Exhibits negligible affinity for FPR1.[1] In experimental settings, Met-Phe serves as the critical negative control to prove that a response is FPR-mediated.[1] If a biological response is observed with Met-Phe, it is FPR-independent (likely metabolic).[1]

Signaling Cascade (fMet-Phe)

Binding of fMet-Phe to FPR1 triggers a

-

release: Activates PLC

-

IP3 Generation: Triggers

release from the ER.[1] -

Functional Outcome: Actin polymerization (chemotaxis) and NADPH oxidase assembly (respiratory burst).[1]

Part 3: Metabolic Signaling (The Core Role of Met-Phe)[1]

In the absence of the formyl group, Met-Phe functions as a high-value metabolic signal.

The PEPT1/SLC15A1 Axis

Met-Phe is a high-affinity substrate for PEPT1 (Solute Carrier Family 15 Member 1) , the primary oligopeptide transporter in the intestine and kidney.

-

Transport Mechanism: Proton-coupled symport (

/peptide).[1] -

Signaling Relevance: Unlike free amino acids, dipeptides like Met-Phe are transported faster and more efficiently.[1] The uptake of Met-Phe triggers transcriptional upregulation of PEPT1 itself (adaptive regulation).

mTORC1 Activation

Once cytosolic, Met-Phe influences the Mechanistic Target of Rapamycin Complex 1 (mTORC1) pathway through two potential mechanisms:

-

Direct Sensing: Emerging evidence suggests certain dipeptides can be sensed directly by intracellular sensors (e.g., Sestrins or CASTOR) before hydrolysis.[1]

-

Hydrolysis-Dependent: Cytosolic peptidases cleave Met-Phe into free Met and Phe.[1]

-

Methionine: Feeds into the SAM (S-adenosylmethionine) cycle, a donor for methylation reactions that regulate cell growth.[1] SAM binds to SAMTOR , relieving inhibition on mTORC1.

-

Phenylalanine: Directly sensed by the cytosolic amino acid sensors.

-

Antioxidant Signaling

Met-Phe protects cells from oxidative stress.[1] The methionine residue acts as a "ROS sink," reacting with

Part 4: Visualization of Signaling Pathways

The following diagram illustrates the divergent pathways of Formylated vs. Unformylated Met-Phe.

Caption: Divergent signaling of Met-Phe variants.[1] Unformylated Met-Phe drives metabolic/growth pathways via PEPT1, while fMet-Phe drives immune activation via FPR1.[1]

Part 5: Experimental Protocols

Synthesis of Met-Phe (Fmoc-SPPS)

Objective: Synthesize high-purity H-Met-Phe-OH for biological assays.

Reagents:

-

Resin: 2-Chlorotrityl Chloride Resin (for C-terminal acid retention).[1]

-

Amino Acids: Fmoc-Phe-OH, Fmoc-Met-OH.[1]

-

Coupling: HBTU/DIEA.[2]

-

Deprotection: 20% Piperidine in DMF.[2]

Protocol:

-

Loading: Swell resin in DCM.[3][4] Add Fmoc-Phe-OH (1.5 eq) + DIEA (4 eq) in DCM. Agitate 2h. Cap unreacted sites with MeOH.

-

Deprotection 1: Wash resin (DMF x3).[1] Add 20% Piperidine/DMF (2 x 10 min). Wash (DMF x5).

-

Coupling: Dissolve Fmoc-Met-OH (3 eq), HBTU (3 eq), DIEA (6 eq) in DMF. Add to resin.[2][3][4] Agitate 45 min.

-

Deprotection 2: Repeat step 2 to remove N-terminal Fmoc.[1] Crucial: Do not formylate if studying metabolic role.

-

Cleavage: Treat resin with TFA:TIS:H2O (95:2.5:2.[1]5) for 2h.

-

Purification: Precipitate in cold diethyl ether. Purify via RP-HPLC (C18 column, Water/Acetonitrile gradient). Verify mass (ESI-MS: m/z ~297.1

).

The "Formyl Switch" Assay (Calcium Flux)

Objective: Validate the lack of FPR1 activity in Met-Phe vs. fMet-Phe (Quality Control).

Materials:

-

HL-60 cells (differentiated into neutrophil-like phenotype with DMSO).[1]

-

Fluo-4 AM (Calcium indicator).[1]

-

Ligands: fMet-Phe (Positive Control), Met-Phe (Test), fMLP (Reference).[1]

Workflow:

-

Differentiation: Incubate HL-60 cells with 1.3% DMSO for 5-7 days.

-

Loading: Incubate cells (

) with 4 µM Fluo-4 AM for 30 min at 37°C. Wash x2 with HBSS. -

Baseline: Measure fluorescence for 30s (Ex 488nm / Em 520nm).

-

Stimulation:

-

Interpretation: If Met-Phe induces flux, the sample is likely contaminated with formylated byproducts or bacterial endotoxins.

Part 6: Data Summary & Comparison

| Feature | Met-Phe (H-Met-Phe-OH) | fMet-Phe (N-formyl-Met-Phe) |

| Primary Target | PEPT1 Transporter, mTORC1 | FPR1 Receptor |

| Physiological Role | Nutrient Source, Antioxidant | Chemotactic Signal (PAMP) |

| Receptor Affinity | Low/None for FPRs | Moderate ( |

| Cellular Outcome | Growth, Redox Balance | Chemotaxis, Superoxide Release |

| Origin | Dietary Protein Digestion | Bacterial Protein Synthesis Start |

References

-

Schiffmann, E., Corcoran, B. A., & Wahl, S. M. (1975).[1] N-formylmethionyl peptides as chemoattractants for leukocytes.[1] Proceedings of the National Academy of Sciences, 72(3), 1059–1062. Link[1]

-

Daniel, H. (2004).[1] Molecular and integrative physiology of intestinal peptide transport. Annual Review of Physiology, 66, 361-384. Link[1]

-

Wolfson, R. L., et al. (2016).[1] Sestrin2 is a leucine sensor for the mTORC1 pathway. Science, 351(6268), 43-48.[1] (Contextual grounding for amino acid sensing). Link[1]

-

Marik, J., et al. (2003).[1] Synthesis and biological evaluation of new active For-Met-Leu-Phe-OMe analogues.[1] European Journal of Medicinal Chemistry. (Validation of fMet-Phe SAR).

-

Adibi, S. A. (1997).[1] The oligopeptide transporter (Pept-1) in human intestine: biology and function. Gastroenterology, 113(1), 332-356.[1] Link

Sources

Methionylphenylalanine CAS number and chemical identifiers

Chemical Identity, Synthesis Protocols, and Biological Applications [1]

Executive Summary

Methionylphenylalanine (L-Met-L-Phe) is a hydrophobic dipeptide composed of a sulfur-containing methionine residue at the N-terminus and an aromatic phenylalanine residue at the C-terminus.[1] While often overshadowed by its N-formylated derivative (fMet-Leu-Phe, a potent chemotactic agent), unformylated Met-Phe serves as a critical reference standard in immunology, a substrate for aminopeptidase characterization, and a model system for studying hydrophobic peptide self-assembly and thioether oxidation stability.[1]

This guide provides a definitive chemical profile, a validated solid-phase synthesis protocol, and a structural analysis of Met-Phe, designed for researchers requiring high-purity synthesis and characterization data.[1]

Chemical Identity & Physiochemical Profile[1][2][3][4][5][6]

The following data aggregates validated identifiers for the L-L stereoisomer. Researchers must distinguish this specific sequence from its reverse (Phe-Met) and its formylated analogs.[1]

Core Identifiers

| Parameter | Value |

| Chemical Name | L-Methionyl-L-phenylalanine |

| Common Abbreviations | Met-Phe, H-Met-Phe-OH, MF |

| CAS Registry Number | 14492-14-9 |

| PubChem CID | 6992350 |

| Molecular Formula | C₁₄H₂₀N₂O₃S |

| Molecular Weight | 296.39 g/mol |

| SMILES | CSCCC(=O)NC(=O)O |

| InChI Key | HGCNKOLVKRAVHD-RYUDHWBXSA-N |

Physiochemical Properties[1][7]

| Property | Description / Value |

| Physical State | White to off-white lyophilized powder |

| Solubility | Sparingly soluble in water; soluble in dilute acetic acid, DMSO, or HFIP.[1] |

| Isoelectric Point (pI) | ~5.7 (Calculated) |

| Hydrophobicity | High.[1] The combination of the thioether side chain (Met) and benzyl ring (Phe) creates a significant hydrophobic footprint.[1] |

| Stability | Susceptible to oxidation at the Met sulfur (forming sulfoxide/sulfone) under high O₂ or peroxide conditions.[1] |

Structural Analysis & Causality

The Hydrophobic Driver

The Met-Phe sequence is distinct due to the interaction between the flexible methionine side chain and the rigid phenylalanine aromatic ring.[1]

-

Pi-Sulfur Interactions: In solution, the sulfur atom of methionine can engage in non-covalent interactions with the pi-system of the phenylalanine ring.[1] This stabilizes specific conformers, influencing how the peptide interacts with transport proteins like PepT1 .

-

Oxidation Sensitivity: The methionine sulfur is a "soft" nucleophile. In biological assays, inadvertent oxidation to Methionine Sulfoxide (Met(O)-Phe) alters polarity and can abolish enzymatic recognition.[1] Protocol Note: Always use degassed buffers or reducing agents (e.g., DTT) when storing stock solutions.

Stereochemical Verification

The CAS 14492-14-9 refers specifically to the L,L-isomer.[1] The presence of D-amino acids (from racemization during synthesis) can drastically alter biological half-life due to resistance against endogenous proteases.[1]

Experimental Protocol: Fmoc Solid-Phase Synthesis (SPPS)

Objective: Synthesize high-purity (>98%) H-Met-Phe-OH. Scale: 0.1 mmol Resin: 2-Chlorotrityl Chloride (2-CTC) Resin (Preferred for preventing racemization of the C-terminal Cys/Met/Phe).[1]

Reagents

-

Resin: 2-Chlorotrityl Chloride Resin (Loading: ~1.0 mmol/g)[1]

-

Amino Acids: Fmoc-L-Phe-OH, Fmoc-L-Met-OH[1]

-

Coupling Agents: DIC (Diisopropylcarbodiimide), Oxyma Pure

-

Solvents: DMF (Peptide grade), DCM, Piperidine

-

Cleavage: TFA (Trifluoroacetic acid), TIS (Triisopropylsilane), H₂O

Step-by-Step Workflow

Phase 1: Loading the First Residue (Phe)

Rationale: Using 2-CTC resin allows loading of Fmoc-Phe-OH under mild basic conditions, minimizing C-terminal racemization.[1]

-

Swell Resin: Place 100 mg resin in a reaction vessel. Swell in dry DCM for 20 mins.

-

Loading: Dissolve Fmoc-Phe-OH (1.2 eq) in DCM (2 mL) with DIPEA (4 eq). Add to resin.[1][2][3][4][5]

-

Incubation: Agitate for 2 hours at room temperature.

-

Capping: Add Methanol (0.5 mL) to the reaction mixture and agitate for 20 mins to cap unreacted chloride sites.

-

Wash: Drain and wash with DCM (3x), DMF (3x), DCM (3x).[1][2]

Phase 2: Peptide Elongation[1]

-

Fmoc Deprotection: Treat resin with 20% Piperidine in DMF (2 x 10 mins).[1] Monitor UV absorbance of the waste stream if automated.[1] Wash with DMF (5x).

-

Coupling (Met):

-

Dissolve Fmoc-Met-OH (3 eq), Oxyma Pure (3 eq), and DIC (3 eq) in minimal DMF.[1]

-

Pre-activation: Allow the mixture to react for 2 minutes before adding to the resin.

-

Reaction: Agitate resin with the mixture for 60 minutes.[2][5]

-

QC Check: Perform a Kaiser Test (Ninhydrin).[1][2] If beads are colorless, coupling is complete.

-

-

Final Deprotection: Remove the N-terminal Fmoc group using 20% Piperidine/DMF.[1][5] Wash thoroughly with DMF then DCM.[1]

Phase 3: Cleavage and Isolation

Rationale: Met is sensitive to alkylation by carbocations generated during cleavage. Scavengers are non-negotiable.

-

Cocktail Preparation: Prepare Reagent B (TFA:Phenol:H₂O:TIS = 88:5:5:2).[1] Note: TIS is critical to protect the Met sulfur.

-

Cleavage: Add 3 mL cocktail to the resin. Agitate for 2 hours.

-

Precipitation: Filter the filtrate into cold diethyl ether (-20°C). A white precipitate (Met-Phe) should form immediately.[1]

-

Purification: Centrifuge, decant ether, and dry the pellet under nitrogen. Purify via RP-HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA).

Visualization: Synthesis & Metabolic Pathways[13]

The following diagrams illustrate the chemical connectivity and the synthesis workflow.

Diagram 1: Molecular Connectivity of Met-Phe

This diagram visualizes the peptide bond formation between Methionine and Phenylalanine.[1]

Caption: Schematic connectivity showing the N-to-C directional bonding and hydrophobic side chains.[1]

Diagram 2: Fmoc-SPPS Workflow for Met-Phe

This flowchart details the critical steps in the solid-phase synthesis protocol described above.

Caption: Step-wise synthesis cycle using Fmoc chemistry on 2-Chlorotrityl Chloride resin.

Biological Significance[1][2][4][14]

Distinction from Chemotactic Factors

It is vital to distinguish H-Met-Phe-OH from N-Formyl-Met-Leu-Phe (fMLP) .[1]

-

fMLP: A potent neutrophil chemoattractant that binds to the Formyl Peptide Receptor (FPR1).[1]

-

Met-Phe: Lacks the formyl group and the Leucine residue.[1] It generally exhibits significantly reduced or negligible binding affinity to FPR1 compared to fMLP, making it an excellent negative control or a substrate for studying peptide transport independent of receptor signaling.

Enzymatic Substrate Specificity

Met-Phe is a classic substrate for Aminopeptidase N (CD13) and PepT1/PepT2 transporters.[1]

-

Mechanism: Aminopeptidases cleave the N-terminal Methionine.[1] The rate of hydrolysis is often monitored to assess enzyme activity in kidney or intestinal tissue homogenates.

-

Transport: As a dipeptide, Met-Phe is actively transported across epithelial membranes via the proton-coupled oligopeptide transporters (PepT1), making it a model for studying drug absorption kinetics.[1]

References

-

PubChem. "L-methionyl-L-phenylalanine (CID 6992350)."[1][6] National Library of Medicine.[1] Accessed October 2023.[1] [Link][1]

-

HMDB. "Met-Phe Metabolite Report."[1] Human Metabolome Database.[1] [Link](Note: Link directs to general dipeptide entry or closest match Phe-Met if specific Met-Phe entry is updated).[1]

-

RSC. "Peptide Synthesis Protocols."[1] Royal Society of Chemistry.[1] [Link][1]

Sources

- 1. Phe-Met | C14H20N2O3S | CID 7010506 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemistry.du.ac.in [chemistry.du.ac.in]

- 3. biomatik.com [biomatik.com]

- 4. rsc.org [rsc.org]

- 5. Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. L-methionyl-L-phenylalanine | C14H20N2O3S | CID 6992350 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Hydrophobicity Profile of Met-Phe Dipeptide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydrophobicity is a critical physicochemical parameter that governs the behavior of peptides and proteins in biological systems, profoundly influencing their folding, stability, and interactions with other molecules.[1][2] In the realm of drug development, the hydrophobicity of a peptide-based therapeutic agent is a key determinant of its absorption, distribution, metabolism, and excretion (ADME) properties.[1][3][4] This guide provides a comprehensive technical analysis of the hydrophobicity profile of the dipeptide L-Methionyl-L-Phenylalanine (Met-Phe). We will explore the theoretical underpinnings of hydrophobicity, detail experimental and computational methodologies for its determination, and synthesize these insights to construct a holistic understanding of this fundamental dipeptide.

Introduction: The Significance of Hydrophobicity in Peptide Science

Hydrophobicity, often described as the tendency of nonpolar molecules to aggregate in aqueous solutions, is a primary driving force in a multitude of biological processes.[1] This phenomenon is not an attractive force between nonpolar molecules themselves, but rather a consequence of the strong cohesive energy of water and the entropic gain from minimizing the disruption of the water hydrogen bond network.[5] In the context of peptides and proteins, the hydrophobic character of amino acid side chains dictates their three-dimensional structure, with hydrophobic residues typically buried in the protein core to avoid contact with the aqueous environment.[2][6]

For drug development professionals, a thorough understanding of a peptide's hydrophobicity is paramount. It influences crucial pharmacokinetic properties such as membrane permeability, plasma protein binding, and metabolic stability.[3][4][7] A finely tuned hydrophobicity profile is often essential for achieving the desired therapeutic efficacy and safety profile of a peptide-based drug.

The Met-Phe dipeptide, composed of the amino acids Methionine and Phenylalanine, serves as an excellent model system for studying the interplay of different hydrophobic contributions. Methionine possesses a flexible, sulfur-containing side chain, while Phenylalanine has a bulky, aromatic side chain.[6] Understanding the combined hydrophobicity of this dipeptide provides valuable insights into peptide design and engineering.

The Building Blocks: Hydrophobicity of Methionine and Phenylalanine

The overall hydrophobicity of the Met-Phe dipeptide is a composite of the individual hydrophobic characters of its constituent amino acids, Methionine (Met) and Phenylalanine (Phe).

Methionine (Met): Methionine is classified as a nonpolar, aliphatic amino acid.[6] Its side chain contains a thioether group, which contributes to its moderate hydrophobicity. While generally considered hydrophobic, the sulfur atom can participate in some polar interactions. On various hydrophobicity scales, Methionine consistently ranks as a hydrophobic residue. For instance, on a normalized scale where the most hydrophobic residue is 100, Methionine has a value of 74 at both pH 2 and pH 7.[6][8] The Kyte-Doolittle scale, widely used for predicting hydrophobic regions in proteins, assigns Methionine a hydropathy score of 1.9.[9]

Phenylalanine (Phe): Phenylalanine is characterized by its large, aromatic benzyl side chain, making it one of the most hydrophobic amino acids.[6] The nonpolar nature of the phenyl group strongly disfavors interaction with water. On the same normalized hydrophobicity scale, Phenylalanine scores 92 at pH 2 and 100 at pH 7, highlighting its significant hydrophobicity.[6][8] The Kyte-Doolittle hydropathy score for Phenylalanine is 2.8.[9]

The formation of a dipeptide from two amino acids occurs through a dehydration synthesis reaction, creating a peptide bond.[10][11] This process links the carboxyl group of one amino acid to the amino group of the other.[10][12] The resulting dipeptide, Met-Phe, combines the moderate hydrophobicity of Methionine with the strong hydrophobicity of Phenylalanine.

Experimental Determination of Hydrophobicity: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard experimental technique for quantifying the hydrophobicity of peptides.[13][14][15] The principle of RP-HPLC lies in the partitioning of the analyte (in this case, the Met-Phe dipeptide) between a nonpolar stationary phase and a polar mobile phase.[13] More hydrophobic molecules will have a stronger affinity for the stationary phase and will therefore elute later from the column.[13][15]

Experimental Workflow

The following diagram illustrates the typical workflow for determining the hydrophobicity of a dipeptide using RP-HPLC.

Caption: RP-HPLC workflow for hydrophobicity analysis.

Detailed Protocol

Materials:

-

Met-Phe dipeptide standard

-

HPLC-grade water

-

HPLC-grade acetonitrile (ACN)

-

Trifluoroacetic acid (TFA)

-

Reversed-phase HPLC system with a UV detector

-

C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size)[13]

Procedure:

-

Mobile Phase Preparation:

-

Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.

-

Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.

-

Degas both mobile phases prior to use.

-

-

Sample Preparation:

-

Prepare a stock solution of the Met-Phe dipeptide in Mobile Phase A (e.g., 1 mg/mL).

-

Filter the sample solution through a 0.22 µm syringe filter.

-

-

HPLC Method:

-

Column: C18 reversed-phase column.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 214 nm (for peptide bonds).

-

Injection Volume: 10 µL.

-

Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes is a good starting point. The exact gradient may need to be optimized.

-

-

Data Analysis:

-

The retention time (tR) of the Met-Phe dipeptide is recorded from the resulting chromatogram.

-

A longer retention time indicates greater hydrophobicity.

-

For quantitative comparisons, a set of standard peptides with known hydrophobicities can be run to create a calibration curve.

-

Causality Behind Experimental Choices:

-

C18 Column: The octadecylsilane (C18) bonded to silica is a highly hydrophobic stationary phase, providing excellent retention and separation of peptides based on their hydrophobicity.[13]

-

Acetonitrile (ACN): ACN is a common organic modifier in the mobile phase. Increasing its concentration decreases the polarity of the mobile phase, which in turn elutes the bound peptides from the stationary phase.[13]

-

Trifluoroacetic Acid (TFA): TFA is an ion-pairing agent that is added to the mobile phase to improve peak shape and resolution. It forms ion pairs with the charged groups on the peptide, effectively neutralizing them and enhancing their hydrophobic interactions with the stationary phase.[16]

-

UV Detection at 214 nm: The peptide bond absorbs strongly at this wavelength, allowing for sensitive detection of the eluting dipeptide.

Computational Prediction of Hydrophobicity

In addition to experimental methods, various computational approaches can be used to predict the hydrophobicity of peptides. These methods are often based on hydrophobicity scales derived from experimental data.

Hydrophobicity Scales

A hydrophobicity scale is a set of values that ranks amino acids based on their relative hydrophobicity or hydrophilicity.[5][17] Numerous scales have been developed using different experimental methods and theoretical calculations.[17][18] Some of the most commonly used scales include:

-

Kyte-Doolittle Scale: Based on a combination of experimental data on the solubility of amino acids and their observed distribution in protein structures.[9][17]

-

Eisenberg Consensus Scale: A normalized scale derived from the analysis of several other hydrophobicity scales.[17]

-

Wimley-White Whole Residue Scale: Determined from the partitioning of host-guest pentapeptides into a lipid bilayer interface, providing a more biologically relevant measure of hydrophobicity.[5][19]

The hydrophobicity of a dipeptide can be estimated by summing the hydrophobicity values of its constituent amino acids. However, it's important to note that the formation of the peptide bond and the proximity of the side chains can influence the overall hydrophobicity, leading to deviations from simple additivity.[20]

LogP Prediction

The partition coefficient (logP), which is the logarithm of the ratio of the concentration of a compound in a nonpolar solvent (typically octanol) to its concentration in a polar solvent (water), is a direct measure of hydrophobicity.[1] Several computational programs can predict logP values for small molecules, including dipeptides. These programs often use fragment-based methods, where the logP of the molecule is calculated by summing the contributions of its constituent atoms or functional groups.[21]

The following diagram illustrates the relationship between the properties of the individual amino acids and the resulting hydrophobicity of the dipeptide.

Caption: Factors influencing Met-Phe hydrophobicity.

Synthesized Hydrophobicity Profile of Met-Phe

By integrating experimental data from RP-HPLC and computational predictions, we can construct a comprehensive hydrophobicity profile for the Met-Phe dipeptide.

| Parameter | Methionine (Met) | Phenylalanine (Phe) | Met-Phe Dipeptide (Predicted/Expected) |

| Normalized Hydrophobicity (pH 7) | 74[8] | 100[8] | High |

| Kyte-Doolittle Hydropathy | 1.9[9] | 2.8[9] | High |

| RP-HPLC Retention Time | Moderate | Long | Very Long |

| Predicted LogP | - | - | Positive Value |

Analysis and Interpretation:

Both Methionine and Phenylalanine are hydrophobic amino acids, with Phenylalanine being significantly more so.[6][8][9] Consequently, the Met-Phe dipeptide is expected to be highly hydrophobic. This is corroborated by the anticipated long retention time in RP-HPLC analysis. The combination of the flexible, moderately hydrophobic side chain of Methionine and the bulky, highly hydrophobic aromatic side chain of Phenylalanine results in a dipeptide with a strong propensity to partition into nonpolar environments.

Computational predictions based on summing the hydrophobicity indices of the individual amino acids provide a good first approximation of the dipeptide's hydrophobicity. However, experimental determination via RP-HPLC is crucial for obtaining a precise and contextually relevant measure of its hydrophobicity under specific analytical conditions. Discrepancies between predicted and experimental values can arise due to conformational effects and interactions between the adjacent side chains in the dipeptide structure.[20]

Implications for Research and Drug Development

A thorough understanding of the hydrophobicity profile of the Met-Phe dipeptide has several important implications:

-

Peptide Design: For the rational design of peptide-based therapeutics, the hydrophobicity of individual amino acids and their combinations is a critical consideration. The high hydrophobicity of the Met-Phe motif can be strategically employed to enhance membrane interactions or protein binding.[3][4]

-

Predictive Modeling: The experimental data for Met-Phe can be used to refine and validate computational models for predicting peptide hydrophobicity.[21]

-

Analytical Method Development: The expected retention behavior of Met-Phe in RP-HPLC informs the development of separation methods for more complex peptides containing this dipeptide sequence.[14][16]

-

Understanding Protein Structure: The hydrophobic contribution of Met-Phe units within a larger polypeptide chain influences protein folding and stability.[2]

Conclusion

The hydrophobicity profile of the Met-Phe dipeptide is characterized by a high degree of nonpolarity, driven by the significant hydrophobic contributions of both the methionyl and phenylalanyl side chains. This profile can be effectively characterized through a combination of experimental techniques, primarily Reversed-Phase High-Performance Liquid Chromatography, and computational predictions based on established hydrophobicity scales. For researchers, scientists, and drug development professionals, a deep understanding of the hydrophobicity of such fundamental peptide building blocks is essential for advancing peptide-based technologies and therapeutics. The principles and methodologies outlined in this guide provide a robust framework for the comprehensive analysis of peptide hydrophobicity.

References

-

Kyte, J., & Doolittle, R. F. (1982). A simple method for displaying the hydropathic character of a protein. Journal of Molecular Biology, 157(1), 105-132. [Link]

-

Study.com. (n.d.). Dipeptide Definition, Structure & Examples. [Link]

-

Aguilar, M. I. (Ed.). (2004). HPLC of Peptides and Proteins: Methods and Protocols. Humana Press. [Link]

-

Dolan, J. W. (2002). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. LCGC North America, 20(6), 524-534. [Link]

-

Study.com. (n.d.). Video: Dipeptide Definition, Structure & Examples. [Link]

-

Wang, L. (2023). Peptide analysis using reverse phase liquid chromatography. Separation Science. [Link]

-

Mant, C. T., & Hodges, R. S. (2002). HPLC of Peptides and Proteins: Methods and Protocols. Methods in Molecular Biology, 251, 1-24. [Link]

-

White, S. H., & Wimley, W. C. (2011). Experimentally Determined Hydrophobicity Scales. Stephen White Laboratory, UC Irvine. [Link]

-

Taylor & Francis. (n.d.). Dipeptides – Knowledge and References. [Link]

-

Harvard Apparatus. (n.d.). The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC. [Link]

-

Jain, T., & Varma, A. (2012). Hydrophobicity: The door to drug delivery. Journal of Pharmaceutical Sciences, 101(4), 1335-1350. [Link]

-

Kerns, E. H., & Di, L. (2021). Selected Thoughts on Hydrophobicity in Drug Design. Molecules, 26(4), 853. [Link]

-

Kerns, E. H., & Di, L. (2021). Selected Thoughts on Hydrophobicity in Drug Design. ResearchGate. [Link]

-

D'Andrea, L. D., & Isernia, C. (2023). Hydrophobicity: The door to drug delivery. Journal of Peptide Science, e3558. [Link]

-

Oreate AI. (2026, January 22). Understanding Dipeptides: The Building Blocks of Proteins. [Link]

-

Le, N. T., et al. (2014). Peptides with the Same Composition, Hydrophobicity, and Hydrophobic Moment Bind to Phospholipid Bilayers with Different Affinities. Langmuir, 30(43), 12974-12982. [Link]

-

Hodges, R. S., et al. (2006). Determination of Intrinsic Hydrophilicity/Hydrophobicity of Amino Acid Side Chains in Peptides in the Absence of Nearest-Neighbor or Conformational Effects. Biochemistry, 45(51), 15465-15479. [Link]

-

Al-Gharabli, S., et al. (2023). Determining the Hydrophobicity Index of Protected Amino Acids and Common Protecting Groups. Molecules, 28(16), 6171. [Link]

-

Biosynthesis Inc. (2020, January 15). Amino Acid Hydrophobicity for Structural Prediction of Peptides and Proteins. [Link]

-

Le, T. H., et al. (2015). A versatile modelling approach to determine the hydrophobicity of peptides at the atomic level. Molecular Simulation, 41(4), 256-267. [Link]

-

CUNY. (n.d.). Hydrophobicity Scales. [Link]

-

Carter, R. L., et al. (2022). The Relationship between Hydrophobicity and Drug-Protein Binding in Human Serum Albumin: A Quartz Crystal Microbalance Study. International Journal of Molecular Sciences, 23(11), 5941. [Link]

-

Aledo, J. C. (2019). Methionine in proteins: The Cinderella of the proteinogenic amino acids. Protein Science, 28(10), 1785-1796. [Link]

-

CSH Press. (n.d.). Table: Properties of amino acids. [Link]

-

University of California, Davis. (n.d.). Amino Acid Hydropathy Scores. [Link]

-

IMGT. (2021, October 6). IMGT classes of the 20 common amino acids. [Link]

-

Flower, D. R. (2025, August 10). On the hydrophobicity of peptides: Comparing empirical predictions of peptide log P values. ResearchGate. [Link]

-

Wikipedia. (n.d.). Hydrophobicity scales. [Link]

-

Peptide 2.0 Inc. (n.d.). Peptide Hydrophobicity/Hydrophilicity Analysis Tool. [Link]

Sources

- 1. Hydrophobicity – Shake Flasks, Protein Folding and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Hydrophobicity Scales | Appendix | The Fundamentals of Biochemistry: Interactive Tutorials | Colorado State University [bc401.bmb.colostate.edu]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Hydrophobicity scales - Wikipedia [en.wikipedia.org]

- 6. アミノ酸一覧表 [sigmaaldrich.com]

- 7. mdpi.com [mdpi.com]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. hydrophathy scores [gcat.davidson.edu]

- 10. Dipeptide Definition, Structure & Examples - Lesson | Study.com [study.com]

- 11. Dipeptide Definition, Structure & Examples - Video | Study.com [study.com]

- 12. bachem.com [bachem.com]

- 13. renyi.hu [renyi.hu]

- 14. hplc.eu [hplc.eu]

- 15. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 16. sepscience.com [sepscience.com]

- 17. resources.qiagenbioinformatics.com [resources.qiagenbioinformatics.com]

- 18. Amino Acid Hydrophobicity for Structural Prediction of Peptides and Proteins [biosyn.com]

- 19. Experimentally Determined Hydrophobicity Scales [blanco.biomol.uci.edu]

- 20. Determination of Intrinsic Hydrophilicity/Hydrophobicity of Amino Acid Side Chains in Peptides in the Absence of Nearest-Neighbor or Conformational Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

Methionylphenylalanine (Met-Phe): Synthetic Strategies and Precursor Utility

Executive Summary

Methionylphenylalanine (Met-Phe) serves as a critical dipeptide motif in the development of chemotactic agents, specifically N-formyl-methionyl-leucyl-phenylalanine (fMLP) analogs, and acts as a benchmark substrate for protease-catalyzed peptide synthesis. Its utility, however, is frequently compromised by the susceptibility of the methionine thioether to oxidation, leading to sulfoxide contaminants that alter bioactivity and solubility.

This technical guide details the robust synthesis and application of Met-Phe as a precursor. It moves beyond standard coupling protocols to focus on enzymatic stereoselection using thermolysin and the "Met(O) Safety Switch" —a chemical strategy that deliberately utilizes methionine sulfoxide to enhance solubility and prevent uncontrolled oxidation during solid-phase peptide synthesis (SPPS).

The Strategic Value of the Met-Phe Motif

The Met-Phe sequence is not merely a structural unit; it is a functional pharmacophore. In biological systems, N-terminal formylated Met-Phe sequences (fMet-Phe) mimic bacterial protein initiation signals, triggering potent immune responses via Formyl Peptide Receptors (FPRs).

Core Applications

-

Chemotactic Peptide Synthesis: Met-Phe is the N-terminal anchor for fMet-Leu-Phe (fMLP) and its super-agonist analogs used in immunology research.

-

Enzymatic Synthesis Model: Due to the hydrophobic interaction between the Phenylalanine side chain and the S1' subsite of proteases like thermolysin, Met-Phe is the "gold standard" for optimizing enzymatic peptide coupling parameters.

-

Solubility Modulation: The hydrophobic nature of Phe combined with the oxidizable Met sulfur creates a unique solubility profile that can be manipulated (via oxidation state) to prevent aggregation in difficult sequences.

Synthesis Strategy A: Enzymatic Coupling (The Green Route)

Objective: Synthesize Met-Phe-OMe (methyl ester) with high stereospecificity, avoiding racemization common in chemical coupling of Met.

Mechanism: Thermolysin, a metalloprotease, catalyzes the condensation of N-protected Asp/Met with Phe-OMe. The reaction is thermodynamically driven by the precipitation of the hydrophobic salt or product in organic/aqueous biphasic systems.

Protocol: Thermolysin-Mediated Synthesis

Reagents:

-

Z-Met-OH (N-benzyloxycarbonyl-L-methionine)

-

Thermolysin (EC 3.4.24.27)

-

Solvent: Ethyl Acetate / Tris-HCl buffer (pH 7.5)

Workflow:

-

Phase Preparation: Dissolve Z-Met-OH (10 mM) and L-Phe-OMe (20 mM) in a biphasic system of Ethyl Acetate and 0.1 M Tris-HCl (containing 10 mM CaCl₂ to stabilize the enzyme).

-

Enzyme Addition: Add Thermolysin (1 µM final concentration).

-

Incubation: Stir at 37°C for 4-6 hours. The reaction is driven by the partition coefficient of the product into the organic phase.

-

Termination: Separate phases. Wash the organic layer with 5% NaHCO₃ (removes unreacted Z-Met) and 1M HCl (removes unreacted Phe-OMe).

-

Validation: Evaporate solvent and analyze by HPLC.

Critical Insight: Thermolysin is strictly stereoselective for L-isomers at the coupling site. This eliminates the need for chiral purification of the product, a major advantage over carbodiimide chemistry.

Figure 1: Thermolysin-catalyzed synthesis relies on the thermodynamic trapping of the hydrophobic product Z-Met-Phe-OMe.

Synthesis Strategy B: The "Met(O) Safety Switch" (SPPS)

Objective: Incorporate Met-Phe into longer chains (e.g., fMet-Leu-Phe) via Solid Phase Peptide Synthesis (SPPS) without incurring random oxidation or alkylation of the Methionine sulfur.

The Challenge: During SPPS, the thioether of Methionine is prone to:

-

Oxidation: Forming Methionine Sulfoxide (Met(O)) due to trace peroxides in solvents.

-

Alkylation: Forming sulfonium salts during TFA cleavage (scavenger failure).

The Solution: Deliberately use Fmoc-Met(O)-OH (Methionine Sulfoxide) as the building block. Met(O) is polar (improving solvation of aggregation-prone sequences) and chemically inert to further oxidation. It is reduced back to Met after cleavage.[4]

Protocol: Met(O) Incorporation and Reduction

Step 1: Coupling

-

Use Fmoc-Met(O)-OH instead of Fmoc-Met-OH.

-

Coupling Reagents: DIC/Oxyma or HBTU/DIEA (Standard protocols apply; Met(O) couples efficiently).

Step 2: Cleavage from Resin

-

Cocktail: TFA/TIS/H₂O (95:2.5:2.5). Note: No need for odorous scavengers like EDT (ethanedithiol) because Met(O) cannot be alkylated.

Step 3: Post-Cleavage Reduction (The "Switch") To restore the native Methionine:

-

Dissolve the crude lyophilized peptide (containing Met(O)) in TFA.

-

Add Ammonium Iodide (NH₄I) (20 eq.) and Dimethylsulfide (DMS) (20 eq.).

-

Incubate at 0°C for 10 minutes, then Room Temperature for 30 minutes.

-

Quench by pouring into cold ether. The iodine color will disappear, and the peptide precipitates.

Data Validation:

-

Met(O)-Peptide: Mass = M + 16 Da.

-

Reduced Peptide: Mass = M (Target).

-

Self-Validating Step: The complete disappearance of the +16 Da peak in MS confirms the protocol's success.

Figure 2: The Met(O) Safety Switch workflow ensures high-purity Methionine peptides by protecting the sulfur atom as a sulfoxide during synthesis.

Downstream Application: N-Formylation

To convert the Met-Phe precursor into a chemotactic factor (e.g., fMet-Phe-OMe or fMet-Leu-Phe), the N-terminus must be formylated.[5]

Protocol:

-

Reagent Preparation: Prepare a mixed anhydride of formic acid. Mix Formic Acid (98%) with Acetic Anhydride (1:2 ratio) and stir at 0°C for 1 hour, then heat to 50°C for 15 mins.

-

Formylation: Add the mixed anhydride (5 eq.) to the N-deprotected Met-Phe peptide (dissolved in DMF).

-

Reaction: Stir at 0°C for 30 mins.

-

Workup: Concentrate and precipitate in ether.

Citation: This method mimics the biological initiation of bacterial protein synthesis, generating the specific pharmacophore recognized by FPR1 receptors [1].

Quality Control & Data Analysis

Quantitative assessment of Met-Phe derivatives requires distinguishing between the native thioether and the oxidized sulfoxide forms.

HPLC & MS Parameters

| Parameter | Native Met-Phe | Oxidized Met(O)-Phe |

| Retention Time (RP-HPLC) | Later eluting (More hydrophobic) | Earlier eluting (More polar due to S=O) |

| Mass Shift (Δ Mass) | Target Mass (M) | M + 16 Da |

| UV Absorption | 214 nm (Amide), 254 nm (Phe) | 214 nm, 254 nm |

| Stability | Susceptible to oxidation in air | Stable |

Troubleshooting Tip: If you observe a "split peak" in HPLC for the Met(O) species, it is likely due to the diastereomers of the sulfoxide (R- and S-sulfoxide). This is normal and will collapse into a single peak upon reduction to native Met.

References

-

N-Formylmethionyl-leucyl-phenylalanine (fMLP) and Chemotaxis. Source: Wikipedia (General Overview & Structure) URL:[Link][5][6][7]

-

Methionine Oxidation in Peptide Synthesis. Source: National Institutes of Health (PMC) - "Effect of Methionine Sulfoxide on the Synthesis and Purification of Aggregation-Prone Peptides" URL:[Link]

-

Enzymatic Synthesis of Aspartame Precursors (Thermolysin). Source: ResearchGate - "Enzymatic Synthesis of Aspartame Precursor in Solvent-free Reaction System" URL:[Link]

-

Reduction of Methionine Sulfoxide with NH4I-Me2S. Source: Semantic Scholar - "The reduction of oxidized methionine residues in peptide thioesters with NH4I-Me2S" URL:[Link]

-

Thermolysin Catalysis Mechanism. Source: PNAS - "Thermolysin-catalyzed peptide bond synthesis" URL:[Link]

Sources

- 1. Synthesis of aspartame precursor with an immobilized thermolysin in tert-amyl alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. US20120295294A1 - Enzymatic method for preparing aspartam - Google Patents [patents.google.com]

- 3. Synthesis of dipeptide precursors with an immobilized thermolysin in ethyl acetate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. peptide.com [peptide.com]

- 5. N-Formylmethionine-leucyl-phenylalanine - Wikipedia [en.wikipedia.org]

- 6. mdpi.com [mdpi.com]

- 7. academic.oup.com [academic.oup.com]

Technical Deep Dive: Antioxidant Capacity of Methionylphenylalanine (Met-Phe) Residues

[1]

Executive Summary: The Amphiphilic Scavenger

Methionylphenylalanine (Met-Phe) represents a distinct class of antioxidant dipeptides where functionality arises from the synergy between a redox-active sulfur center (Methionine) and a hydrophobic aromatic anchor (Phenylalanine).[1] Unlike simple radical scavengers, Met-Phe exhibits a "search-and-destroy" mechanism: the Phenylalanine residue partitions the peptide into lipid bilayers or hydrophobic pockets, positioning the Methionine residue to intercept Reactive Oxygen Species (ROS) before they propagate lipid peroxidation chains.

This guide details the physicochemical basis of this activity, provides a high-fidelity synthesis protocol to preserve the oxidation-prone Methionine during manufacturing, and outlines a multi-assay validation framework.

Mechanistic Foundations

The "Sacrificial" Sulfur Mechanism

The primary antioxidant capacity of Met-Phe stems from the Methionine (Met) residue acting as a sacrificial antioxidant. The sulfur atom in the thioether side chain is nucleophilic and readily reacts with ROS (specifically H₂O₂ and peroxyl radicals) to form Methionine Sulfoxide (Met-SO).[1]

-

Reversibility: In biological systems, this oxidation is reversible via Methionine Sulfoxide Reductase (MsrA/B), making Met-Phe residues a renewable antioxidant system.[1]

-

Kinetics: The reaction rate of Met with H₂O₂ is slow (

), but its reaction with hydroxyl radicals (

The Hydrophobic Anchor Effect (Phe)

While Methionine provides the capacity, Phenylalanine (Phe) provides the location.

-

Membrane Partitioning: The aromatic benzyl side chain of Phe increases the partition coefficient (LogP) of the dipeptide. This allows Met-Phe to intercalate into lipid membranes, protecting unsaturated fatty acids from oxidation more effectively than hydrophilic antioxidants (like Vitamin C).[1]

-

Electronic Stabilization: The

-electron cloud of the Phe ring can stabilize radical intermediates through weak cation-

Positional Isomerism: Met-Phe vs. Phe-Met

Research indicates that the position of the Methionine residue influences activity.

-

C-Terminal Met (Phe-Met): Generally exhibits higher activity against peroxyl radicals due to the inductive effect of the free carboxyl group near the sulfur.

-

N-Terminal Met (Met-Phe): While slightly less active in aqueous phase peroxyl scavenging, the N-terminal amine (

) remains positively charged at physiological pH, potentially facilitating electrostatic attraction to negatively charged phospholipid headgroups, further enhancing membrane protection.[1]

Visualization: Mechanism of Action

The following diagram illustrates the dual-action mechanism where Phe anchors the peptide, and Met scavenges the radical.

Caption: Met-Phe mechanism showing Phe-mediated membrane anchoring and Met-mediated ROS scavenging.[1]

Experimental Protocols: Synthesis & Purification

Critical Challenge: Methionine is susceptible to oxidation during synthesis and cleavage. The following protocol uses specific scavengers to prevent premature formation of Met-SO.

Fmoc Solid-Phase Peptide Synthesis (SPPS)

Target: H-Met-Phe-OH (Free acid C-terminus)[1]

| Step | Reagent/Condition | Purpose/Note |

| 1. Resin Loading | Fmoc-Phe-Wang Resin (0.6 mmol/g) | Pre-loaded Phe avoids racemization risk during loading.[1] |

| 2. Swelling | DMF (30 mins) | Ensures active sites are accessible. |

| 3. Deprotection | 20% Piperidine in DMF (2 x 10 min) | Removes Fmoc group.[1] Monitor UV (301 nm) for fulvene adduct. |

| 4. Coupling | Fmoc-Met-OH (3 eq), HBTU (2.9 eq), DIEA (6 eq) | Critical: Use fresh HBTU.[1] Pre-activate for only 2 mins to minimize side reactions. |

| 5. Cleavage | Cocktail K: TFA (82.5%), Phenol (5%), Water (5%), Thioanisole (5%), EDT (2.5%) | Standard cleavage cocktails (TFA/TIS/H2O) are insufficient for Met. EDT and Thioanisole are essential to prevent S-alkylation and oxidation. |

| 6.[1] Precipitation | Cold Diethyl Ether | Precipitate peptide, wash 3x to remove scavengers.[1] |

Purification & Validation[1]

-

HPLC: C18 Column. Gradient: 5-60% Acetonitrile in Water (0.1% TFA).[1]

-

Note: Met-Phe is hydrophobic; expect elution later than simple hydrophilic peptides.[1]

-

-

Mass Spectrometry (ESI-MS):

-

Target Mass: Calculate exact mass of Met-Phe (

). -

Quality Check: Look for peaks at

(Sulfoxide) or

-

Assay Framework: Quantifying Antioxidant Capacity[3][4][5][6][7][8]

To rigorously validate the antioxidant capacity, you must use a battery of assays targeting different mechanisms (HAT vs. SET).

DPPH Radical Scavenging Assay (Mixed Mode)

-

Principle: Measures the ability to reduce the stable radical 2,2-diphenyl-1-picrylhydrazyl.

-

Protocol:

-

Prepare 0.1 mM DPPH in methanol.

-

Mix 100 µL peptide solution (0.1 - 5 mg/mL) with 100 µL DPPH.

-

Incubate 30 min in dark.

-

Measure Absorbance at 517 nm.

-

-

Expected Result: Met-Phe should show moderate activity (

mg/mL).[1] Pure Met is often weak in DPPH; if Met-Phe is strong, it suggests Phe stabilization of the radical.

ABTS Cation Radical Assay (SET Mechanism)

-

Principle: Single Electron Transfer (SET) to reduce

.[1] -

Relevance: More sensitive for hydrophobic peptides than DPPH.

-

Protocol: Generate

using Potassium Persulfate (12-16h incubation). Dilute to Abs 0.70 at 734 nm. -

Expected Result: Met-Phe typically shows higher efficacy in ABTS than DPPH due to better accessibility of the radical cation to the sulfur center.

Lipid Peroxidation Inhibition (Linoleic Acid Model)

-

Principle: This is the gold standard for Met-Phe. It mimics the physiological environment.

-

Protocol:

-

Significance: Met-Phe should significantly outperform Met alone here, proving the "Hydrophobic Anchor" hypothesis.

Comparative Data Analysis

The following table summarizes representative

| Peptide Sequence | DPPH | ABTS TEAC (µmol Trolox/µmol) | Lipid Peroxidation Inhibition (%) | Mechanism Note |

| Met (Free) | > 10.0 (Weak) | 0.49 | 15% | Hydrophilic; cannot protect lipids well.[1] |

| Phe (Free) | > 20.0 (Inactive) | < 0.10 | 5% | No redox center; structural only.[1] |

| Met-Phe (MF) | 2.5 - 4.0 | 1.8 - 2.2 | 65% | Synergistic: Anchor + Scavenger. |

| Phe-Met (FM) | 1.8 - 3.5 | 2.0 - 2.5 | 70% | C-term Met slightly more active in bulk phase.[1] |

| GSH (Control) | 0.2 | 1.0 | 40% | Strong scavenger, but poor lipid penetration.[1] |

Note: Data represents aggregated trends from methionine dipeptide studies [1, 3]. Actual values vary based on solvent systems.

Workflow Diagram: Validation Pipeline

Caption: Step-by-step workflow from crude synthesis to functional data generation.

References

-

Torkova, A. A., et al. (2015).[1] "Structure-Functional Study of Tyrosine and Methionine Dipeptides: An Approach to Antioxidant Activity Prediction." International Journal of Molecular Sciences. Available at: [Link]

-

Levine, R. L., et al. (1996).[1] "Methionine residues as endogenous antioxidants in proteins." Proceedings of the National Academy of Sciences. (Foundational mechanism of Met oxidation).[1]

-

Hernández-Ledesma, B., et al. (2005).[1] "Antioxidant activity of peptides derived from egg white proteins." Journal of Agricultural and Food Chemistry. (Demonstrates hydrophobic amino acid contribution).

-

Gallego, M., et al. (2018).[1] "Antioxidant peptides from food proteins: A review." Comprehensive Reviews in Food Science and Food Safety. (General protocols for DPPH/ABTS/Lipid assays).

-

Coin, I., et al. (2007).[1] "Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences." Nature Protocols. (Basis for the Fmoc/TFA cleavage protocol).[1]

Methodological & Application

Solid-phase peptide synthesis protocol for Methionylphenylalanine

Application Note: Optimized Solid-Phase Peptide Synthesis (SPPS) of Methionylphenylalanine (Met-Phe)

Executive Summary & Strategic Analysis

Methionylphenylalanine (Met-Phe) is a biologically significant dipeptide, often studied as a metabolite and a minimal structural analog in chemotactic signaling. While dipeptide synthesis appears deceptively simple, the specific combination of Methionine (Met) and Phenylalanine (Phe) presents two critical chemical challenges that generic protocols often fail to address:

-

Methionine Oxidation: The thioether side chain of Methionine is highly susceptible to oxidation during the cleavage step, forming Methionine Sulfoxide [Met(O)].[1] Standard cleavage cocktails (e.g., 95% TFA/Water) are insufficient.

-

Diketopiperazine (DKP) Formation: The synthesis of dipeptides on benzyl-ester type resins (like Wang resin) carries a high risk of premature cleavage via intramolecular cyclization (DKP formation) upon deprotection of the N-terminal amine.

Strategic Recommendation: To mitigate DKP formation, this protocol utilizes 2-Chlorotrityl Chloride (2-CTC) Resin instead of Wang resin. The steric bulk of the trityl linker inhibits the nucleophilic attack required for cyclization. To prevent oxidation, we employ Reagent H , a specialized cleavage cocktail containing Ammonium Iodide (NH₄I) and Dimethyl Sulfide (DMS).[2]

Materials & Reagents

| Component | Specification | Purpose |

| Resin | 2-Chlorotrityl Chloride (2-CTC) | Loading: 1.0–1.6 mmol/g. Steric hindrance prevents DKP. |

| Amino Acids | Fmoc-Phe-OH | C-terminal residue.[3][4] |

| Fmoc-Met-OH | N-terminal residue.[4] | |

| Coupling Agents | DIC (Diisopropylcarbodiimide) | Activator (prevents racemization better than base-driven uroniums). |

| Oxyma Pure | Additive to suppress racemization. | |

| Solvents | DMF (Dimethylformamide) | Peptide grade, amine-free. |

| DCM (Dichloromethane) | For resin swelling and washing. | |

| Deprotection | 20% Piperidine in DMF | Removal of Fmoc group. |

| Cleavage (Reagent H) | TFA / Phenol / Thioanisole / EDT / H₂O / DMS / NH₄I | Critical: Optimized for Met-containing peptides.[5] |

Experimental Protocol

Phase 1: Resin Loading (The 2-CTC Advantage)

Rationale: Loading the first amino acid onto 2-CTC resin requires mild basic conditions to preserve the trityl linker and prevent racemization of the sensitive Phenylalanine.

-

Swelling: Place 2-CTC resin (1.0 g) in a reaction vessel. Swell in dry DCM (10 mL) for 20 minutes. Drain.

-

Loading: Dissolve Fmoc-Phe-OH (1.2 eq relative to resin loading) in dry DCM (10 mL). Add DIPEA (4.0 eq).

-

Reaction: Add the solution to the resin. Agitate gently for 2 hours at room temperature.

-

Capping: Add Methanol (1 mL) to the reaction mixture and agitate for 15 minutes.

-

Washing: Drain and wash resin: 3x DCM, 3x DMF, 3x DCM.

Phase 2: Peptide Elongation

Rationale: We use DIC/Oxyma for coupling. This carbodiimide/oxime strategy is superior to HBTU/DIEA for preventing cysteine/methionine epimerization and maintains a neutral pH during activation.

-

Fmoc Deprotection (Phe):

-

Coupling (Met):

-

Final Fmoc Deprotection:

-

Repeat the deprotection step (20% Piperidine/DMF) to remove the Fmoc group from the N-terminal Methionine.

-

Crucial Step: Wash extensively with DMF (5x) and then DCM (5x) to remove all traces of piperidine.

-

Phase 3: Cleavage & Global Deprotection (The Anti-Oxidation Strategy)

Rationale: Standard cleavage oxidizes Methionine to sulfoxide. We utilize "Reagent H", which includes Ammonium Iodide to actively reduce any sulfoxide formed back to Methionine in situ.

-

Preparation of Reagent H (Freshly made):

-

Reaction: Add Reagent H (10 mL per gram of resin) to the dried resin.

-

Incubation: Agitate for 2.5 to 3 hours at room temperature.

-

Note: The solution may turn reddish/brown due to iodine liberation; this is normal and indicates the reduction cycle is active.

-

-

Extraction: Filter the resin and collect the filtrate. Wash resin with 1 mL TFA.

-

Precipitation: Add the filtrate dropwise into cold Diethyl Ether (-20°C, 10-fold volume). Centrifuge to pellet the white precipitate. Decant ether. Repeat wash 2x.[7][11]

Workflow Visualization

The following diagram illustrates the critical decision points preventing DKP formation and Methionine oxidation.

Figure 1: Strategic workflow for Met-Phe synthesis highlighting DKP mitigation via resin choice and oxidation prevention via Reagent H.

Analytical Validation (Self-Validating System)

To ensure the protocol was successful, the final product must be validated against specific criteria.

| Method | Expected Result | Troubleshooting |

| HPLC | Single main peak. | Split Peak: Indicates diastereomers (racemization of Phe) or Met(O). |

| Mass Spec (ESI) | [M+H]⁺ = 297.1 Da | +16 Da (313.1 Da): Met-Sulfoxide present. Incomplete reduction. |

| Mass Spec (ESI) | No [M-H₂O]⁺ peak | -18 Da: Diketopiperazine formation (loss of water cyclization). |

Expert Insight on Mass Shift: If you observe a mass of M+16 (313.1 Da), your Methionine has oxidized.

-

Recovery: Dissolve the crude peptide in 5% Acetic Acid in water and heat at 40°C for 24 hours, or treat with N-methylmercaptoacetamide. This can reverse the sulfoxide back to Methionine [4].[1][8][9]

References

-

PubChem. L-methionyl-L-phenylalanine (Compound CID: 6992350).[12] National Library of Medicine. Available at: [Link]

-

LifeTein. Revolutionizing Peptide Synthesis: A Breakthrough Cocktail For Methionine-Containing Peptides (Reagent H). Available at: [Link]

- Giraud, M., et al. (1999).Diketopiperazine formation during solid phase peptide synthesis of dipeptides. Journal of Peptide Science. (General grounding on DKP mechanisms).

-

Bacsa, B., et al. (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. ACS Omega. Available at: [Link]

- Merck/Sigma-Aldrich.Cleavage Cocktails for Fmoc Synthesis. (Source for Reagent K vs H composition).

Sources

- 1. Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 2. lifetein.com [lifetein.com]

- 3. knowledge.uchicago.edu [knowledge.uchicago.edu]

- 4. luxembourg-bio.com [luxembourg-bio.com]

- 5. peptide.com [peptide.com]

- 6. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 7. rsc.org [rsc.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. L-methionyl-L-phenylalanine | C14H20N2O3S | CID 6992350 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note: High-Resolution RP-HPLC Separation of Methionylphenylalanine (Met-Phe)

Abstract

This application note details a robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) protocol for the separation and quantification of the dipeptide Methionylphenylalanine (Met-Phe). Designed for drug development and pharmacokinetic profiling, this method overcomes common challenges associated with hydrophobic dipeptides, specifically methionine oxidation and phenyl-ring stacking interactions. The protocol utilizes a C18 stationary phase with a trifluoroacetic acid (TFA) ion-pairing system to achieve baseline resolution (

Introduction & Molecule Profile

Methionylphenylalanine (Met-Phe) is a hydrophobic dipeptide often utilized as a model substrate for peptide transporters (e.g., PepT1) and as a precursor in pharmaceutical synthesis. Its analysis requires careful consideration of two distinct physicochemical properties:

-

Hydrophobicity: Both Methionine (Met) and Phenylalanine (Phe) side chains are non-polar, necessitating a higher organic content for elution compared to hydrophilic peptides.

-

Oxidative Instability: The thioether group in Methionine is susceptible to oxidation, forming Methionine Sulfoxide (Met(O)-Phe), which elutes earlier than the native parent peptide.

Physicochemical Data

| Parameter | Value | Chromatographic Implication |

| Molecular Weight | 296.39 g/mol | Suitable for UV and MS detection (m/z 297.4 [M+H]+). |

| Isoelectric Point (pI) | ~5.5 | Zwitterionic at neutral pH; requires acidic pH for retention. |

| Hydrophobicity (GRAVY) | Positive (Hydrophobic) | Strong retention on alkyl-bonded phases (C18/C8). |

| UV Absorption | 214 nm (Peptide bond), 257 nm (Phe) | Dual-wavelength monitoring allows purity confirmation. |

Method Development Strategy

The separation strategy relies on Ion-Pairing Reversed-Phase Chromatography . At low pH (pH < 3.0), the carboxylic acid terminus is protonated (neutral), and the amino terminus is protonated (positive). The addition of TFA acts as an anionic counter-ion, forming a neutral ion pair with the peptide, which enhances retention and peak symmetry on the hydrophobic C18 surface.

Mechanistic Workflow

The following diagram illustrates the decision logic used to select the critical method parameters.

Figure 1: Method Development Decision Tree highlighting the selection of C18 chemistry and acidic mobile phase to optimize Met-Phe retention.

Detailed Experimental Protocol

Instrumentation & Reagents[1][2][3][4][5][6][7][8][9]

-

HPLC System: Agilent 1260 Infinity II or Waters Alliance e2695 with DAD/PDA detector.

-

Column: Agilent Zorbax 300SB-C18 (4.6 x 150 mm, 5 µm) or Phenomenex Kinetex C18 (4.6 x 100 mm, 2.6 µm).

-

Note: 300Å pore size is preferred for peptides to prevent exclusion, though Met-Phe is small enough for standard 80-100Å pores.

-

-

Reagents:

-

Acetonitrile (ACN), HPLC Grade (Sigma-Aldrich).

-

Water, Milli-Q (18.2 MΩ·cm).

-

Trifluoroacetic Acid (TFA), Sequencing Grade (Thermo Fisher).

-

Met-Phe Standard (>98% purity).

-

Chromatographic Conditions

This gradient is optimized to separate Met-Phe from common impurities (Met, Phe, and Met-sulfoxide-Phe).

| Parameter | Setting |

| Mobile Phase A | 0.1% TFA in Water (v/v) |

| Mobile Phase B | 0.1% TFA in Acetonitrile (v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temp | 30°C (Controlled) |

| Injection Vol | 10 - 20 µL |

| Detection | UV 214 nm (Quantification), 254 nm (Confirmation) |

Gradient Table:

| Time (min) | % Mobile Phase B | Event |

|---|---|---|

| 0.0 | 5% | Equilibration / Loading |

| 2.0 | 5% | Isocratic Hold (Salt elution) |

| 15.0 | 60% | Linear Gradient (Peptide elution) |

| 16.0 | 95% | Wash Step |

| 18.0 | 95% | Wash Step |

| 18.1 | 5% | Re-equilibration |

| 25.0 | 5% | End of Run |

Sample Preparation (Standard & Biological)

Proper sample preparation is critical to prevent the oxidation of Methionine.

A. Standard Preparation:

-

Dissolve 1 mg Met-Phe in 1 mL of 10% ACN / 90% Water .

-

Crucial Step: Purge headspace with Nitrogen gas to prevent oxidation.

-

Store at -20°C.

B. Biological Sample Extraction (Plasma/Serum): Protein precipitation is recommended over SPE for small dipeptides to maximize recovery, as dipeptides can sometimes break through standard SPE cartridges.

Figure 2: Protein Precipitation Protocol for Met-Phe extraction from biological matrices.

Validation Parameters & Acceptance Criteria

This method should be validated according to ICH Q2(R1) guidelines.

| Parameter | Acceptance Criteria | Notes |

| Linearity (R²) | > 0.999 | Range: 1.0 – 100 µg/mL |

| Precision (RSD) | < 2.0% | Intra-day and Inter-day (n=6) |

| Accuracy (Recovery) | 95% - 105% | Spiked plasma samples |

| LOD / LOQ | S/N > 3 / S/N > 10 | Est. LOQ: 50 ng/mL (UV 214nm) |

| Resolution ( | > 2.0 | Between Met-Phe and Met(O)-Phe |

Troubleshooting & Critical Insights

The "Split Peak" Phenomenon (Oxidation)

If the Met-Phe peak appears as a doublet or has a pre-shoulder, it is likely Methionine Sulfoxide .

-

Cause: Exposure to air or peroxides in solvents.

-

Solution: Use fresh Milli-Q water. Add 0.1% Thiodiglycol to the sample buffer as an antioxidant if stability is poor.

-

Identification: The oxidized form (Met(O)-Phe) is more polar and will elute earlier (approx. 1-2 min before the main peak).

Peak Tailing

-

Cause: Secondary interactions between the free amine of the dipeptide and residual silanols on the silica column.

-

Solution: Ensure TFA concentration is at least 0.05%.[1] If tailing persists, switch to a "End-capped" column (e.g., Zorbax Eclipse Plus C18) which blocks silanol groups.

References

-

Aguilar, M.-I. (Ed.). (2004). HPLC of Peptides and Proteins: Methods and Protocols. Methods in Molecular Biology, vol. 251. Humana Press.[2]

-

Mant, C. T., & Hodges, R. S. (2002). HPLC Analysis and Purification of Peptides. CRC Press.

-

Phenomenex. (2024).[3] HPLC Tech Tip: Approach to Peptide Analysis.

-

Varzaru, I., et al. (2013). Development and Validation of an RP-HPLC Method for Methionine, Cystine and Lysine Separation. ResearchGate.

-

Avdeef, A. (2008). Using measured pKa, LogP and solubility to investigate supersaturation and predict BCS class. PubMed.

Sources

Precision Quantitation of Met-Phe (Methionyl-Phenylalanine) via LC-MS/MS

Application Note & Protocol | AP-MP-2025

Executive Summary

The dipeptide Methionyl-Phenylalanine (Met-Phe) serves as a critical model compound in drug development, frequently utilized as a substrate for protease activity assays (e.g., carboxypeptidase A) and as a stability marker for methionine oxidation susceptibility in peptide therapeutics.

This application note details a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the quantitation of Met-Phe. Unlike generic peptide methods, this protocol specifically addresses the physicochemical liabilities of the methionine thioether group and the hydrophobicity of the phenylalanine side chain.

Key Technical Insights:

-

Chromatographic Orthogonality: Leveraging the Phenylalanine moiety for Reversed-Phase (RP) retention while managing Methionine polarity.

-

Oxidation Control: Monitoring the Met-Sulfoxide (+16 Da) degradation product as a critical system suitability parameter.

-

Fragmentation Logic: Targeting specific immonium ions for high-sensitivity quantitation.

Strategic Method Design

The "Met-Ox" Liability

The primary challenge in Met-Phe analysis is the susceptibility of the Methionine residue to oxidation, forming Met(O)-Phe (Methionine Sulfoxide-Phenylalanine). This results in a mass shift of +15.9949 Da .

-

Impact: Inaccurate quantitation if the oxidized form is not chromatographically resolved or mass-differentiated.

-

Solution: The method must monitor both the parent (

297.1) and the oxidized species (

Ionization & Fragmentation Theory

Met-Phe (

-

Precursor Ion: In ESI(+) mode, the protonated molecule

is observed at m/z 297.1 . -

Product Ions: Collision-Induced Dissociation (CID) typically cleaves the peptide bond.

-

y1 Ion: The C-terminal Phenylalanine residue (

) at m/z 166.1 . -

Immonium Ions: High-energy collision yields characteristic immonium ions: Phe (m/z 120.1 ) and Met (m/z 104.1 ).

-

Experimental Protocol

Reagents & Standards

| Reagent | Grade | Purpose |

| Met-Phe Standard | >98% Purity | Calibrator |

| Formic Acid (FA) | LC-MS Grade | Ionization enhancer |

| Acetonitrile (ACN) | LC-MS Grade | Organic Mobile Phase |

| Water | Milli-Q / LC-MS | Aqueous Mobile Phase |

| Internal Standard (IS) | Met-Phe- | Normalization |

Sample Preparation (Protein Precipitation)

Rationale: Simple precipitation is preferred over SPE for dipeptides to prevent breakthrough losses of polar metabolites.

-

Aliquot: Transfer 50 µL of biological sample (Plasma/Cell Media) to a 1.5 mL tube.

-

Spike IS: Add 10 µL of Internal Standard working solution (1 µg/mL in water).

-

Precipitate: Add 200 µL of ice-cold Acetonitrile containing 0.1% Formic Acid.

-

Vortex: Mix aggressively for 30 seconds.

-

Centrifuge: Spin at 15,000 x g for 10 minutes at 4°C.

-

Dilute: Transfer 100 µL of supernatant to an autosampler vial containing 100 µL of Water (to reduce solvent strength and improve peak shape).

LC-MS/MS Conditions

Chromatographic Parameters

-

System: UHPLC (e.g., Waters Acquity or Agilent 1290)

-

Column: C18 StableBond or equivalent (2.1 x 50 mm, 1.8 µm).

-

Note: A Phenyl-Hexyl column can be used for alternative selectivity if separating isobaric interferences.

-

-

Column Temp: 40°C

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

Gradient Table:

| Time (min) | %A (0.1% FA in Water) | %B (0.1% FA in ACN) | Curve |

|---|---|---|---|

| 0.00 | 95 | 5 | Initial |

| 0.50 | 95 | 5 | Hold |

| 3.00 | 50 | 50 | Linear |

| 3.10 | 5 | 95 | Wash |

| 4.00 | 5 | 95 | Wash |

| 4.10 | 95 | 5 | Re-equilibration |

| 6.00 | 95 | 5 | End |

Mass Spectrometry Parameters

-

Source: Electrospray Ionization (ESI) Positive

-

Capillary Voltage: 3.5 kV

-

Desolvation Temp: 400°C

-

Cone Gas: 50 L/hr

-

Desolvation Gas: 800 L/hr

MRM Transition Table:

| Analyte | Precursor (

Visualizing the Mechanism

Fragmentation Pathway

The following diagram illustrates the collision-induced dissociation of Met-Phe, highlighting the origin of the quantifier and qualifier ions.

Caption: CID fragmentation pathway of Met-Phe. The Phe immonium ion (120.1) is selected for quantitation due to high stability and intensity.

Analytical Workflow

Caption: Step-by-step analytical workflow from sample preparation to data analysis.

Results & Discussion